molecular formula C11H13ClN2O3S B1394464 2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1325305-69-8

2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No. B1394464
M. Wt: 288.75 g/mol
InChI Key: QYPKMUKKWYUPJR-UHFFFAOYSA-N
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Description

“2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C11H13ClN2O3S . It has a molecular weight of 288.75 . The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one” includes a pyrrolidine ring, a sulfonyl group, and a 2-chloropyridin-3-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

1. Electrooptic Film Fabrication

A study explored the use of similar heterocyclic "push-pull" chromophores in the fabrication of electrooptic films. These chromophores, including compounds with pyrrolidine and pyridine moieties, were characterized for their thin-film microstructure and nonlinear optical response. The research emphasized the chromophore molecular architecture and film growth method's impact on film properties (Facchetti et al., 2006).

2. Formation of Arylpyrrolidines

Another study investigated the reaction of 4-Chloro-6-[1-(vinylsulfonyl)pyrrolidin-2-yl]benzene-1,3-diol with various amines, leading to the formation of new 1-sulfonyl-2-arylpyrrolidines. This process illustrates the potential for synthesizing pyrrolidine derivatives with specific functional groups (Smolobochkin et al., 2018).

3. Pyrrolidine Derivatives in Organic Synthesis

Research on the reaction of methyl (E)- and (Z)-β-styryl sulphone with pyrrolidin-1-yl-4-t-butylcyclohexene revealed unique regio- and stereo-chemistry. The study provides insight into the reactivity of pyrrolidine derivatives in complex organic synthesis scenarios (Fabrissin et al., 1980).

4. Synthesis of Sulfonated Pyrrolidine Derivatives

A study described a radical reaction process to create sulfonated pyrrolidine derivatives. This method involves using 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions. It highlights a catalyst-free approach to synthesizing these compounds (An & Wu, 2017).

5. Reaction with Phenols to Form Arylsulfonylpyrrolidines

Another research focused on the acid-catalyzed reaction of phenols with 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, producing 1-(arylsulfonyl)pyrrolidines. This method presents a convenient approach for synthesizing pyrrolidine-1-sulfonylarene derivatives containing phenol fragments (Smolobochkin et al., 2017).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding inhalation, contact with skin, and ingestion .

Future Directions

The future directions for research on “2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the influence of steric factors and the spatial orientation of substituents .

properties

IUPAC Name

2-(2-chloropyridin-3-yl)sulfonyl-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c12-11-9(4-3-5-13-11)18(16,17)8-10(15)14-6-1-2-7-14/h3-5H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPKMUKKWYUPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CS(=O)(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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